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Compound of Interest

Compound Name: 1-Bromo-4-(isopentyloxy)benzene

Cat. No.: B7815280

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1-bromo-4-
(3-methylbutoxy)benzene, including its chemical identity, physical properties, synthesis, and
reactivity. Detailed experimental protocols for its synthesis via Williamson ether synthesis and
its potential applications in cross-coupling reactions are presented. This document is intended
to serve as a valuable resource for researchers and professionals in the fields of organic
chemistry, medicinal chemistry, and materials science.

Chemical Identity and Properties

1-bromo-4-(3-methylbutoxy)benzene is an aromatic ether derivative. Its chemical structure
consists of a benzene ring substituted with a bromine atom and a 3-methylbutoxy
(isopentyloxy) group at the para position.

Table 1: Chemical Identifiers and Physical Properties
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Property Value Reference
1-bromo-4-(3-

IUPAC Name [1]
methylbutoxy)benzene
1-Bromo-4-

Synonyms (isopentyloxy)benzene, p- [1]
bromophenyl isopentyl ether

CAS Number 30752-24-0

Molecular Formula C11H15BroO [1]

Molecular Weight 243.14 g/mol [1]
Colorless oil or white

Appearance . .
crystalline solid

Boiling Point 148-150 °C (at 20 Torr)

Density 1.254 g/cm3
Soluble in organic solvents

Solubility (e.g., ethanol, ether), sparingly

soluble in water.

Spectral Data:

Detailed spectral data for 1-bromo-4-(3-methylbutoxy)benzene, including *H NMR, 13C NMR,

Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are available in public databases

such as PubChem.[1]

Synthesis

The primary synthetic route to 1-bromo-4-(3-methylbutoxy)benzene is the Williamson ether

synthesis, which involves the reaction of a phenoxide with an alkyl halide. An alternative

approach is the electrophilic bromination of (3-methylbutoxy)benzene.

Williamson Ether Synthesis
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This method involves the reaction of 4-bromophenol with 1-bromo-3-methylbutane in the

presence of a base.

4-Bromophenol
Base (e.g., KOH)

Deprotonation

SN2 Attack

4-Bromophenoxide

1-bromo-4-(3-methylbutoxy)benzene
1-Bromo-3-methylbutane

Click to download full resolution via product page

Figure 1: Williamson Ether Synthesis Pathway

Experimental Protocol: Synthesis of 1-bromo-4-(3-methylbutoxy)benzene via Williamson Ether

Synthesis

e Materials:

[¢]

4-Bromophenol

o 1-Bromo-3-methylbutane

o Potassium hydroxide (KOH)

o Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst
o Diethyl ether

o Methylene chloride

o Water

o Anhydrous magnesium sulfate

e Procedure:
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o Preparation of the Phenoxide: In a round-bottom flask, dissolve 4-bromophenol in a
suitable solvent such as ethanol. Add a stoichiometric amount of a strong base, like
potassium hydroxide, to deprotonate the phenol and form the potassium 4-
bromophenoxide salt.

o Reaction with Alkyl Halide: To the solution of the phenoxide, add 1-bromo-3-methylbutane
and a catalytic amount of tetrabutylammonium bromide (TBAB).

o Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the
progress of the reaction by thin-layer chromatography (TLC).

o Work-up: After the reaction is complete, cool the mixture to room temperature. Add water
and diethyl ether to the reaction mixture and transfer it to a separatory funnel. Separate
the organic layer, and extract the aqueous layer with diethyl ether.

o Purification: Combine the organic layers and wash with brine. Dry the organic layer over
anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude
product can be further purified by column chromatography on silica gel using a suitable
eluent system (e.g., hexane/ethyl acetate).

Electrophilic Aromatic Bromination

This method involves the direct bromination of (3-methylbutoxy)benzene using a bromine
source and a Lewis acid catalyst.

Electrophilic Attack

(3-Methylbutoxy)benzene

Br2 / FeBr3

Deprotonation

Arenium lon Intermediate 1-bromo-4-(3-methylbutoxy)benzene

Click to download full resolution via product page

Figure 2: Electrophilic Bromination Pathway
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Experimental Protocol: Synthesis of 1-bromo-4-(3-methylbutoxy)benzene via Electrophilic
Bromination

o Materials:

o

(3-Methylbutoxy)benzene

o Bromine (Brz)

o Iron(lll) bromide (FeBrs) or iron filings
o Dichloromethane (CH2Clz2)

o Saturated sodium bicarbonate solution
o Saturated sodium thiosulfate solution

o Brine

[e]

Anhydrous magnesium sulfate
e Procedure:

o Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a magnetic
stirrer, dissolve (3-methylbutoxy)benzene in dichloromethane. Add a catalytic amount of
iron(ll) bromide or iron filings.

o Addition of Bromine: Cool the flask in an ice bath. Slowly add a solution of bromine in
dichloromethane from the dropping funnel. Maintain the temperature below 10 °C during
the addition.

o Reaction: Stir the reaction mixture at room temperature until the red color of bromine
disappears.

o Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium
thiosulfate to remove any unreacted bromine. Transfer the mixture to a separatory funnel
and wash with saturated sodium bicarbonate solution and then with brine.
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o Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove
the solvent by rotary evaporation. The crude product can be purified by distillation under
reduced pressure or by column chromatography.

Reactivity and Potential Applications

The bromine atom on the benzene ring of 1-bromo-4-(3-methylbutoxy)benzene makes it a
versatile intermediate for various organic transformations, particularly in the realm of palladium-
catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of
complex organic molecules for pharmaceuticals, agrochemicals, and materials science.

Suzuki-Miyaura Coupling

This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl
bromide with an organoboron compound.

@(3-methylbutoxy)benzene

Arylboronic Acid,
Pd Catalyst, Base

Click to download full resolution via product page

4-(3-methylbutoxy)bipheny@

Figure 3: Suzuki-Miyaura Coupling Reaction

Experimental Protocol: Suzuki-Miyaura Coupling

o Materials:

o 1-bromo-4-(3-methylbutoxy)benzene

o Arylboronic acid

o Palladium(ll) acetate (Pd(OAc)2)
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o Triphenylphosphine (PPhs)

o Potassium carbonate (K2CO3)

o Toluene, Ethanol, Water (solvent mixture)

e Procedure:

[¢]

To a reaction vessel, add 1-bromo-4-(3-methylbutoxy)benzene, the arylboronic acid,
palladium(ll) acetate, triphenylphosphine, and potassium carbonate.

o Add a degassed solvent mixture of toluene, ethanol, and water.

o Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for several
hours, monitoring the reaction by TLC.

o After completion, cool the reaction, add water, and extract with an organic solvent like
ethyl acetate.

o Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and
concentrate.

o Purify the product by column chromatography.

Buchwald-Hartwig Amination

This reaction forms a new carbon-nitrogen bond, which is a key transformation in the synthesis
of many pharmaceuticals.

@4-(3-methylbutoxy)benzene

Amine (R-NH2),
Pd Catalyst, Ligand, Base

: N-Aryl Amine Derivative

Click to download full resolution via product page
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Figure 4: Buchwald-Hartwig Amination Reaction

Experimental Protocol: Buchwald-Hartwig Amination
e Materials:

o 1-bromo-4-(3-methylbutoxy)benzene

[¢]

Primary or secondary amine

[e]

Tris(dibenzylideneacetone)dipalladium(0) (Pdz(dba)s)

o

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

[¢]

Sodium tert-butoxide (NaOtBu)

[¢]

Anhydrous toluene
e Procedure:

o In a glovebox or under an inert atmosphere, combine 1-bromo-4-(3-
methylbutoxy)benzene, the amine, Pdz(dba)s, XPhos, and sodium tert-butoxide in a
Schlenk tube.

o Add anhydrous toluene and seal the tube.
o Heat the reaction mixture with vigorous stirring. Monitor the reaction by TLC or GC-MS.
o Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

o Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and
concentrate.

o Purify the product by column chromatography.[2][3]

Grignard Reaction

The bromo-substituent can be converted into a Grignard reagent, which is a powerful
nucleophile for forming new carbon-carbon bonds with various electrophiles.
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1-bromo-4-(3-methylbutoxy)benzene
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Figure 5: Grignard Reaction Pathway

Experimental Protocol: Grignard Reaction
e Materials:

o 1-bromo-4-(3-methylbutoxy)benzene

o

Magnesium turnings

o

Anhydrous tetrahydrofuran (THF)

[¢]

An electrophile (e.g., an aldehyde, ketone, or carbon dioxide)

[¢]

Aqueous ammonium chloride solution
e Procedure:
o Activate magnesium turnings in a flame-dried flask under an inert atmosphere.

o Add a solution of 1-bromo-4-(3-methylbutoxy)benzene in anhydrous THF dropwise to
initiate the formation of the Grignard reagent.

o Once the Grignard reagent has formed, cool the solution and add the electrophile
dropwise.
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o After the reaction is complete, quench by slowly adding a saturated aqueous solution of
ammonium chloride.

o Extract the product with an organic solvent, dry the organic layer, and concentrate.

o Purify the product by appropriate methods such as column chromatography or
recrystallization.[4][5]

Conclusion

1-bromo-4-(3-methylbutoxy)benzene is a valuable and versatile building block in organic
synthesis. Its synthesis is readily achievable through established methods like the Williamson
ether synthesis. The presence of the bromo-substituent opens up a wide array of possibilities
for further functionalization, particularly through modern cross-coupling reactions, making it a
key intermediate for the construction of more complex molecules relevant to the
pharmaceutical and materials science industries. This guide provides the foundational
knowledge and detailed protocols necessary for the effective utilization of this compound in a
research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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